molecular formula C24H15ClN2O2S2 B2747827 4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid CAS No. 340808-65-3

4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid

Cat. No.: B2747827
CAS No.: 340808-65-3
M. Wt: 462.97
InChI Key: HMVQNRAVACAHSB-UHFFFAOYSA-N
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Description

4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid is a structurally complex heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenyl group, a cyano group, and a thiophen-2-yl moiety. The sulfanylmethyl linker bridges the pyridine ring to a benzoic acid group, conferring both lipophilic and hydrophilic properties. The benzoic acid moiety enhances aqueous solubility under basic conditions, while the aromatic and heterocyclic substituents may contribute to binding affinity and metabolic stability .

Properties

IUPAC Name

4-[[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanylmethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15ClN2O2S2/c25-18-9-7-16(8-10-18)19-12-21(22-2-1-11-30-22)27-23(20(19)13-26)31-14-15-3-5-17(6-4-15)24(28)29/h1-12H,14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVQNRAVACAHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)SCC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reagents, and scalable reaction conditions to ensure cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or alkanes.

Scientific Research Applications

4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Structural Similarities :

  • Contains a sulfanylmethyl-benzoic acid backbone.
  • Utilizes a pyrimidine ring (vs. pyridine in the target compound) fused to a pyridyl group.

Key Differences :

  • Core Heterocycle : Pyrimidine (N-rich) vs. pyridine in the target compound. The pyrimidine ring may enhance hydrogen-bonding interactions due to additional nitrogen atoms.
  • Substituents: Lacks the 4-chlorophenyl, cyano, and thiophen-2-yl groups. Instead, it features a 4-pyridyl group, which could alter coordination chemistry and solubility.
  • Biological Relevance : Pyrimidine derivatives are often associated with nucleotide mimicry, suggesting divergent biological targets compared to the pyridine-based compound .

4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine

Structural Similarities :

  • Includes a sulfanylmethyl linker and halogenated aromatic substituents (4-chlorophenyl).

Key Differences :

  • Core Heterocycle : Pyrimidine instead of pyridine, altering electronic properties.
  • Substituents: Dual sulfanyl groups and a phenyl ring (vs. cyano and thiophen-2-yl in the target compound). The absence of a benzoic acid group reduces hydrophilicity.
  • Pharmacokinetic Implications : The lack of a polar carboxylic acid group likely decreases aqueous solubility, impacting bioavailability .

4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid

Structural Similarities :

  • Shares a benzoic acid moiety and halogen substitution (chlorine).

Key Differences :

  • Functional Groups: Features a sulfamoyl (-SO₂-NH-) group instead of a sulfanylmethyl (-S-CH₂-) linker.
  • Heterocyclic Component : Pyridine-2-ylsulfamoyl substituent (vs. thiophen-2-yl and pyridine in the target compound). This may influence target selectivity, particularly in enzyme inhibition .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Group Comparison

Compound Name Core Heterocycle Key Substituents Functional Groups
4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid Pyridine 4-Chlorophenyl, cyano, thiophen-2-yl Benzoic acid, sulfanyl
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid Pyrimidine 4-Pyridyl Benzoic acid, sulfanyl
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine Pyrimidine 4-Chlorophenyl, phenyl Sulfanyl (dual)
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid Benzene 4-Chloro, pyridin-2-ylsulfamoyl Benzoic acid, sulfamoyl

Table 2: Hypothetical Physicochemical Properties*

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
4-({[4-(4-Chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid ~450 3.5 0.1 (pH 7.4)
3-{[4-(4-Pyridyl)pyrimidin-2-yl]sulfanylmethyl}benzoic acid ~370 2.8 1.2 (pH 7.4)
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-phenylpyrimidine ~480 4.2 <0.01 (pH 7.4)
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid ~313 1.9 5.0 (pH 7.4)

*Predicted values based on structural features and analogous compounds .

Research Findings and Implications

  • Solubility-Bioavailability Trade-off: The benzoic acid group improves solubility but may limit blood-brain barrier penetration compared to non-carboxylic analogs .
  • Biological Activity : Thiophen-2-yl and pyridine moieties are associated with kinase inhibition, while pyrimidine derivatives often target dihydrofolate reductase or thymidylate synthase .

Biological Activity

The compound 4-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid is a complex organic molecule that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The molecular formula for the compound is C25H17ClN3OS2C_{25}H_{17}ClN_{3}OS_{2}. The structure includes multiple functional groups, such as a chlorophenyl group, cyano group, thiophene ring, and pyridine ring, which contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of compounds similar to 4-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid exhibit significant anticancer properties. For instance, studies on related triazolethiones have shown that they possess chemopreventive and chemotherapeutic effects against various cancer cell lines. The mechanism often involves the inhibition of cancer cell proliferation through interaction with specific molecular targets such as enzymes and receptors involved in cell signaling pathways .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study involving similar thioether compounds reported effective inhibition against a range of pathogenic bacteria and fungi. The presence of the thiophene ring is believed to enhance the antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic processes .

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory and antioxidant effects. These properties are crucial for mitigating oxidative stress-related diseases. Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce oxidative damage in cellular models .

The biological activity of 4-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and inflammation.
  • Receptor Modulation : It can modulate receptors that play roles in cell proliferation and apoptosis.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialEffective against bacteria and fungi
Anti-inflammatoryReduction of pro-inflammatory cytokines
AntioxidantProtection against oxidative stress

Case Studies

  • Anticancer Study : A derivative of this compound was tested against MCF-7 breast cancer cells, showing significant cytotoxicity compared to control groups. The study highlighted the importance of the cyano group in enhancing binding affinity to cancer-related targets .
  • Antimicrobial Testing : In a comparative study, compounds structurally related to 4-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)benzoic acid were evaluated for their ability to inhibit growth in Staphylococcus aureus and Candida albicans. Results indicated strong antimicrobial activity, suggesting potential for therapeutic use .

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